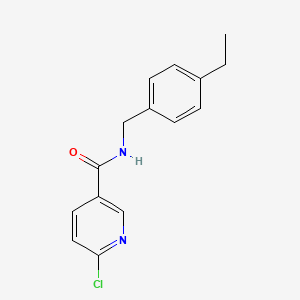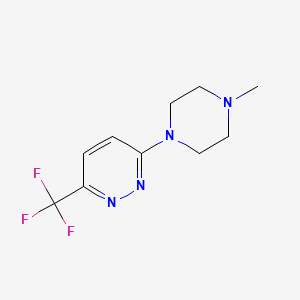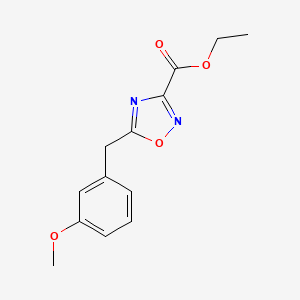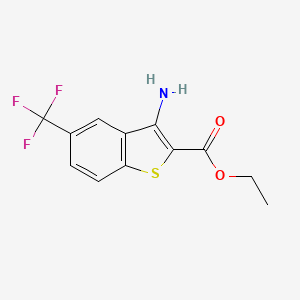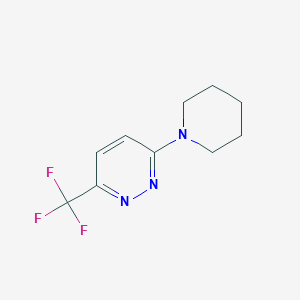
3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine
Descripción general
Descripción
“3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine” is a chemical compound with the molecular formula C10H12F3N3 . It is a derivative of pyridazine, which is a class of organic compounds where two carbons in the benzene ring are replaced by nitrogen atoms .
Molecular Structure Analysis
The molecule contains a total of 29 bonds; 17 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aromatic), and 1 Pyridazine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 231.22 g/mol . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
1. Anticancer Research
3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine derivatives have been explored for their potential in cancer treatment. For example, compounds related to this chemical structure have been investigated as androgen receptor downregulators in the treatment of advanced prostate cancer (Bradbury et al., 2013). Additionally, related structures have shown promise in the inhibition of stearoyl-CoA desaturase-1, a key enzyme in lipid metabolism, which has implications in cancer therapy (Uto et al., 2010).
2. Corrosion Inhibition
Derivatives of 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine have been studied for their applications in corrosion inhibition, particularly for mild steel in acidic environments. These compounds have shown effectiveness in protecting metal surfaces, which is valuable in industrial and engineering applications (Olasunkanmi et al., 2018).
3. Antidiabetic Drug Development
In the field of diabetes research, triazolo-pyridazine-6-yl-substituted piperazines, closely related to the compound , have been synthesized and evaluated for their potential as antidiabetic medications. These compounds have shown promising results in inhibiting Dipeptidyl peptidase-4, a key enzyme in glucose metabolism (Bindu et al., 2019).
4. Antimicrobial Activity
Some derivatives of 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine have been synthesized for their potential antimicrobial activities. These compounds have been tested against various bacterial and fungal strains, showing significant activity in some cases (Kandile & Zaky, 2015).
5. Water Oxidation Catalysts
Research has also explored the use of pyridazine derivatives in water oxidation, a process critical in energy conversion and storage. These compounds have been used to synthesize metal complexes that act as catalysts for oxygen evolution, demonstrating their potential in renewable energy technologies (Zong & Thummel, 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
3-piperidin-1-yl-6-(trifluoromethyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-4-5-9(15-14-8)16-6-2-1-3-7-16/h4-5H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWFBCWODHGNTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B1394337.png)
![7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1394338.png)
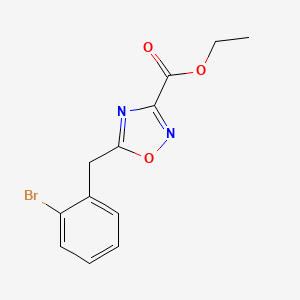
![3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide](/img/structure/B1394342.png)
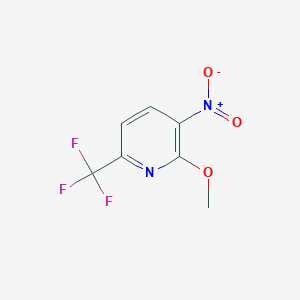
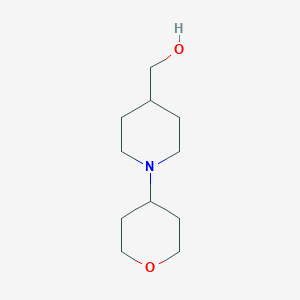
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1394345.png)
![3-[(2-Oxocyclopentyl)thio]propanoic acid](/img/structure/B1394347.png)
![Ethyl Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1394349.png)
![4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394355.png)
